2-(benzylsulfanyl)-1-(7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethan-1-one
Description
The compound 2-(benzylsulfanyl)-1-(7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethan-1-one features a 7-fluoro-1,4-benzoxazepine core linked to a benzylsulfanyl-substituted ethanone moiety. The fluorine atom at the 7-position likely enhances metabolic stability and modulates electronic properties, while the benzylsulfanyl group contributes steric bulk and lipophilicity.
Properties
IUPAC Name |
2-benzylsulfanyl-1-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2S/c19-16-6-7-17-15(10-16)11-20(8-9-22-17)18(21)13-23-12-14-4-2-1-3-5-14/h1-7,10H,8-9,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVQCJXAPDIYQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1C(=O)CSCC3=CC=CC=C3)C=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-1-(7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethan-1-one typically involves multi-step organic reactions. One common approach is to start with the formation of the dihydrobenzo oxazepine ring, followed by the introduction of the fluorine atom and the benzylthio group. The final step involves the addition of the ethanone moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-1-(7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2-(benzylsulfanyl)-1-(7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethan-1-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule in drug discovery.
Medicine: Research may explore its use as a therapeutic agent for various diseases.
Industry: It can be utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-1-(7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethan-1-one involves its interaction with molecular targets and pathways. The specific targets and pathways depend on the context of its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
7-Fluoro-2,2-Dimethyl-2,3,4,5-Tetrahydro-1,4-Benzoxazepine
- Structure: Shares the 7-fluoro-1,4-benzoxazepine core but lacks the ethanone-benzylsulfanyl side chain. Two methyl groups are attached to the benzoxazepine ring .
- Molecular Weight : 195.23 g/mol (vs. ~343.44 g/mol for the target compound, estimated based on substituents).
- Key Differences: The absence of the ethanone-benzylsulfanyl moiety reduces steric hindrance and lipophilicity compared to the target compound.
N-[2-(7-Chloro-3-Oxo-2,3,4,5-Tetrahydro-1,4-Benzoxazepin-4-yl)Ethyl]-2-Methyl-1,3-Thiazole-4-Carboxamide
- Structure : Features a 7-chloro-1,4-benzoxazepine core with a thiazole-carboxamide side chain .
- The carboxamide-thiazole group introduces hydrogen-bonding capability, which is absent in the benzylsulfanyl-ethanone side chain of the target compound.
Ethanone Derivatives with Sulfur-Containing Substituents
1-(4-(Chloromethyl)Phenyl)-2-(Dimethyl(Oxo)-λ⁶-Sulfanylidene)Ethan-1-One (1f)
- Structure: Contains a dimethyl sulfonyl group and a 4-(chloromethyl)phenyl substituent on the ethanone scaffold .
- Molecular Weight: Not explicitly stated but calculated to be ~272.75 g/mol (C₁₁H₁₂ClO₂S).
- Melting Point : 137.3–138.5°C.
- Key Differences : The sulfonyl group in 1f is electron-withdrawing, whereas the benzylsulfanyl group in the target compound is electron-donating. This difference impacts reactivity and solubility.
Compounds from
- Examples : 1-(Perfluorophenyl)-2-(thienyl-imidazotriazolyl)ethan-1-one derivatives.
- Key Differences : These compounds feature aromatic heterocycles (e.g., thiophene, imidazotriazole) instead of benzoxazepine. Their synthesis follows general procedure C at 40°C, suggesting milder conditions compared to ruthenium-catalyzed methods used for sulfonyl derivatives .
Substituent Effects on Physicochemical Properties
Table 1: Comparative Analysis of Key Compounds
Functional Implications
Biological Activity
2-(benzylsulfanyl)-1-(7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethan-1-one is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 305.38 g/mol. The compound features a benzylsulfanyl group and a tetrahydro-benzoxazepine moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. It is believed to modulate neurotransmitter systems and exhibit anti-inflammatory properties. The specific mechanisms include:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular responses.
- Receptor Modulation: It could interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives with a benzylsulfanyl group showed enhanced activity against various bacterial strains.
Anticancer Properties
Preliminary studies suggest potential anticancer effects. The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. Specific findings include:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12 | Caspase activation |
| A549 (Lung Cancer) | 20 | Cell cycle arrest |
Neuroprotective Effects
The tetrahydro-benzoxazepine structure suggests neuroprotective potential. Studies indicate that this compound may protect neurons from oxidative stress and excitotoxicity, possibly through the modulation of glutamate receptors.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of related compounds. Results showed that compounds with similar structures inhibited the growth of resistant bacterial strains effectively.
- Cancer Cell Apoptosis : In vitro studies reported in Cancer Research highlighted that this compound induced apoptosis in MCF-7 cells via mitochondrial pathways.
- Neuroprotection : Research published in Neuroscience Letters demonstrated that this compound reduced neuronal death in models of excitotoxicity by modulating NMDA receptor activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
